
5,7-diiodo-3H-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-diiodo-3H-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C7H3I2NO2 . It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . In one method, 2-hydroxy-3,5-diiodobenzoic acid was reacted with diphenylphosphoryl azide and triethylamine in toluene. The mixture was shaken at 110°C under an Argon atmosphere for 20 hours. The product was then extracted into ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string IC1=CC2=C (C=C1)NC (O2)=O .Chemical Reactions Analysis
The reaction of 2-hydroxy-3,5-diiodobenzoic acid with diphenylphosphoryl azide and triethylamine in toluene at 110°C for 20 hours resulted in the formation of this compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 386.91 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Synthesis and Biological Evaluation
5,7-diiodo-3H-1,3-benzoxazol-2-one and its derivatives have been synthesized and evaluated for various biological activities. For instance, a class of 5,7-dichloro-1,3-benzoxazole derivatives exhibited significant antimicrobial activities and emerged as leading cytotoxic agents, indicating their potential in antimicrobial and cancer therapy (Jayanna et al., 2013).
Antimicrobial and Analgesic Activities
Derivatives of this compound have shown pronounced antimicrobial and analgesic activities. Molecular docking studies have also been conducted to explore their interactions with biological receptors, suggesting their utility in the design of new drugs (Jayanna et al., 2013).
Chemical Structure and Lipophilicity Studies
Research has been conducted to explore the lipophilicity and specific hydrophobic surface area of 1,3-benzoxazol-2(3H)-one derivatives. These studies are vital for understanding the pharmacokinetic properties of these compounds (Skibiński et al., 2011).
Anti-Quorum Sensing Agents
Some 1,3-benzoxazol-2(3H)-one derivatives have been designed and synthesized as quorum sensing inhibitors, offering a novel approach to combat bacterial infections and reduce the virulence of pathogens like Pseudomonas aeruginosa (Miandji et al., 2012).
Cytotoxicity Studies
Certain cyclic amine-containing benzoxazole and benzoxazolone derivatives have shown cytotoxic effects toward human cancer cell lines, suggesting their potential in cancer treatment (Murty et al., 2011).
作用機序
Target of Action
Similar compounds have shown cytotoxic effects on various cancer cells , suggesting that this compound may also target cancer cells.
Mode of Action
It is known that similar compounds can inhibit the growth of lung, breast, and colon cancer cells . This suggests that 5,7-diiodo-3H-1,3-benzoxazol-2-one may interact with its targets in a way that inhibits cell growth.
生化学分析
Biochemical Properties
5,7-Diiodo-3H-1,3-benzoxazol-2-one plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can form complexes with proteins, altering their conformation and stability . These interactions are essential for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can exhibit toxic effects, including enzyme inhibition, cellular toxicity, and adverse physiological responses . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function . For instance, this compound can modulate the activity of enzymes involved in oxidative metabolism, leading to changes in metabolite levels and metabolic flux . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
5,7-diiodo-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPJIEOEEWJHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)
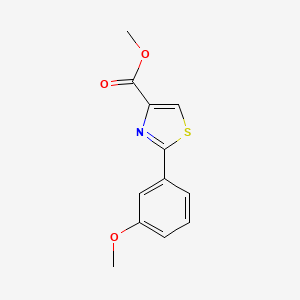

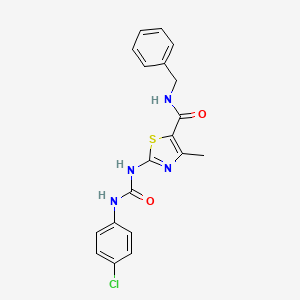
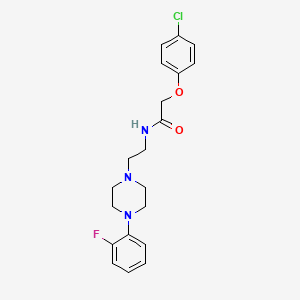
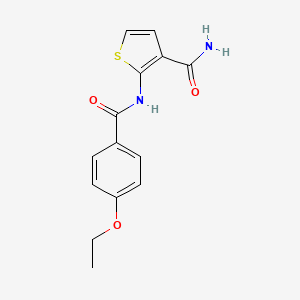
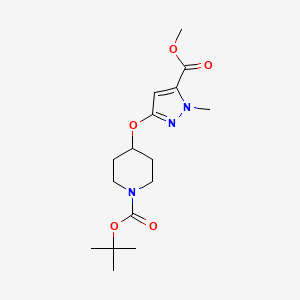

![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2451648.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)
